molecular formula C5H4BrNO2S B13108718 5-Bromopyridine-2-sulfinicacid

5-Bromopyridine-2-sulfinicacid

Cat. No.: B13108718
M. Wt: 222.06 g/mol
InChI Key: CKGGZAWUHSAVHX-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfinic acid is a brominated pyridine derivative featuring a sulfinic acid (-SO₂H) functional group at the 2-position. Sulfinic acids are weaker acids than carboxylic acids but exhibit unique reactivity, such as participation in sulfonamide formation or acting as intermediates in organocatalysis .

Properties

IUPAC Name

5-bromopyridine-2-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGGZAWUHSAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the bromination of 2-pyridinesulfonic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 5-Bromopyridine-2-sulfinic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, employing a palladium-catalyzed bromination process can offer higher selectivity and yield compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-Bromopyridine-2-sulfonic acid.

    Reduction: 2-Sulfinic acid pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromopyridine-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in substitution reactions with electrophiles. The bromine atom can undergo oxidative addition or reductive elimination, facilitating the formation of new chemical bonds. These interactions enable the compound to modify the structure and function of target molecules, making it useful in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural and functional attributes of 5-bromopyridine-2-sulfinic acid and its analogues:

Compound Name CAS Number Core Structure Functional Groups Key Structural Features
5-Bromopyridine-2-sulfinic acid Not provided Pyridine Bromo, Sulfinic acid Electron-withdrawing -SO₂H at C2
5-Bromo-2-pyridinecarboxylic acid 30766-11-1 Pyridine Bromo, Carboxylic acid Strongly acidic -COOH at C2
5-Bromo-2-fluoronicotinic acid Not provided Pyridine Bromo, Fluoro, Carboxylic acid Halogen and -COOH at C3 (nicotinic acid derivative)
3-Amino-5-bromopyridine-2-carboxylic acid 934-60-1 Pyridine Bromo, Amino, Carboxylic acid Amino group enhances nucleophilicity
5-Bromo-2-(methylsulphonyl)pyrimidine 30321-94-9 Pyrimidine Bromo, Methylsulfonyl Sulfonyl group at C2; pyrimidine core

Key Observations :

  • Core Structure : Pyridine derivatives (e.g., 5-bromo-2-pyridinecarboxylic acid) differ from pyrimidine analogues (e.g., 5-bromo-2-(methylsulphonyl)pyrimidine) in aromatic ring size, influencing electronic properties and reactivity .
  • Functional Groups: Sulfinic acid (-SO₂H) is less acidic (pKa ~1-2) than carboxylic acid (-COOH, pKa ~4-5) but more acidic than amino groups. This impacts solubility and reaction pathways (e.g., deprotonation for nucleophilic substitution) .
  • Halogen Effects : Bromine at C5 directs electrophilic substitution to C3/C4 in pyridines, while fluorine (in 5-bromo-2-fluoronicotinic acid) enhances electron withdrawal, stabilizing intermediates in cross-coupling reactions .
Sulfinic Acid vs. Carboxylic Acid Derivatives
  • 5-Bromopyridine-2-sulfinic acid : Likely participates in sulfinate salt formation, enabling nucleophilic aromatic substitution (SNAr) or coupling reactions. Sulfinic acids are precursors to sulfonamides, useful in drug design .
  • 5-Bromo-2-pyridinecarboxylic acid : Used in amide/ester synthesis (e.g., protease inhibitors). The carboxylic acid group facilitates direct conjugation with amines under standard coupling conditions (e.g., EDC/HOBt) .
Halogenated Nicotinic Acids
  • 5-Bromo-2-fluoronicotinic acid : The fluorine atom enhances metabolic stability in agrochemicals, while the carboxylic acid enables metal coordination in catalysis .
Pyrimidine Analogues
  • 5-Bromo-2-(methylsulphonyl)pyrimidine : The sulfonyl group acts as a leaving group in SNAr reactions. Pyrimidine cores are prevalent in antiviral agents (e.g., remdesivir analogues) .

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